Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which includes a fused thieno and pyrimidine ring system, makes it a valuable scaffold for the development of new pharmaceuticals and functional materials.
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This interaction results in the suppression of endoplasmic reticulum (ER) stress and apoptosis , as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The affected pathways include the ER stress pathway and the NF-kB inflammatory pathway. Downstream effects of these pathways include the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) , which are inhibited by the compound .
Result of Action
The molecular and cellular effects of the compound’s action include reduced expression of the ER chaperone, BIP , and the apoptosis marker, cleaved caspase-3 in human neuronal cells . This suggests that the compound has promising neuroprotective and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the ethyl ester, isobutyl, and methyl groups.
Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, with a guanidine or urea derivative under acidic or basic conditions.
Functionalization: The core structure is then functionalized through various organic reactions, such as alkylation, esterification, and oxidation, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: Lacks the isobutyl group, which may affect its biological activity and physical properties.
Isobutyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: Similar structure but with different ester group, potentially leading to different reactivity and applications.
Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: Another derivative with a different ester group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-methyl-3-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-14(18)11-9(4)10-12(20-11)15-7-16(13(10)17)6-8(2)3/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACAXUBNAMIHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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